1-Pyrenylsulfate

説明

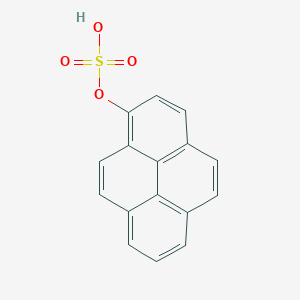

Structure

3D Structure

特性

分子式 |

C16H10O4S |

|---|---|

分子量 |

298.3 g/mol |

IUPAC名 |

pyren-1-yl hydrogen sulfate |

InChI |

InChI=1S/C16H10O4S/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) |

InChIキー |

PPWRGGIIPLXGJL-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)O |

製品の起源 |

United States |

Chemical Synthesis and Preparation Methodologies for Research Applications

Strategies for Analytical Reference Standard Production

The production of an analytical reference standard for 1-pyrenylsulfate demands high purity and comprehensive characterization to ensure its identity and concentration are accurately known. The synthesis strategy is generally a multi-step process beginning with commercially available pyrene (B120774).

A common pathway to obtaining the necessary precursor, 1-hydroxypyrene (B14473), involves a Friedel-Crafts acylation of pyrene with acetyl chloride, using aluminum trichloride (B1173362) as a catalyst in a solvent like dichloromethane. google.com The resulting intermediate, acetylpyrene, undergoes a Bayer-Villiger oxidation rearrangement reaction. google.com This is followed by saponification (hydrolysis under basic conditions) to yield 1-hydroxypyrene. google.comchemicalbook.com A described method involves dissolving the intermediate from the oxidation step in water with sodium hydroxide, heating the mixture to approximately 60°C, and then acidifying with hydrochloric acid to precipitate the 1-hydroxypyrene solid. chemicalbook.com This process has been reported to achieve a purity of over 99% as determined by HPLC, with a high reaction yield. google.comchemicalbook.com

Once high-purity 1-hydroxypyrene is obtained, the critical step is the sulfation of the hydroxyl group. A standard and effective method for the sulfation of phenolic compounds is the use of a sulfur trioxide-pyridine complex (SO₃·pyridine). bhu.ac.in This reagent is preferred due to its milder nature compared to agents like chlorosulfonic acid, which can cause unwanted side reactions such as sulfonation on the aromatic ring. mdpi.com The reaction is typically performed by treating 1-hydroxypyrene with the SO₃·pyridine (B92270) complex in a suitable solvent such as pyridine or dioxane, often at controlled, low temperatures to enhance selectivity. bhu.ac.inmdpi.com

Following the reaction, the product, pyren-1-yl hydrogen sulfate (B86663), is typically isolated as a more stable salt, such as a potassium or triethylamine (B128534) salt. mdpi.com Purification is crucial for a reference standard and is achieved through methods like column chromatography on silica (B1680970) gel or recrystallization. nih.govbeilstein-journals.org

The final step is the rigorous characterization of the purified this compound to confirm its structure and assess its purity. A suite of analytical techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). google.comnih.govbeilstein-journals.org

| Step | Description | Key Reagents and Conditions | Reference |

|---|---|---|---|

| 1. Precursor Synthesis | Synthesis of high-purity 1-hydroxypyrene from pyrene. | i) Friedel-Crafts Acylation (Pyrene, Acetyl Chloride, AlCl₃) ii) Baeyer-Villiger Oxidation iii) Saponification (NaOH, HCl) | google.comchemicalbook.com |

| 2. Sulfation | Conversion of 1-hydroxypyrene to this compound. | Sulfur trioxide-pyridine complex (SO₃·pyridine) in pyridine or dioxane solvent. | bhu.ac.inmdpi.com |

| 3. Purification | Isolation and purification of the final product. | Column chromatography and/or recrystallization. | nih.govbeilstein-journals.org |

| 4. Characterization | Structural confirmation and purity assessment. | HPLC, NMR (¹H, ¹³C), Mass Spectrometry. | google.comnih.govbeilstein-journals.org |

Methodological Considerations for Controlled Synthesis for Research Purposes

For general research applications, the synthesis of this compound can be tailored, but several methodological considerations are critical to ensure a successful and reproducible outcome. The control over reaction parameters directly influences the yield, purity, and scalability of the synthesis.

A primary consideration is the choice of the sulfating agent. While potent reagents like chlorosulfuric acid can be used, they often lead to a mixture of products, including undesirable sulfonation on the aromatic ring, which complicates purification. mdpi.com The use of milder, more selective reagents like the sulfur trioxide-pyridine complex is generally preferred to ensure the reaction occurs specifically at the hydroxyl group. bhu.ac.inmdpi.com

Reaction conditions must be carefully managed. Temperature is a key variable; sulfation reactions are often conducted at low temperatures (e.g., -20 °C to room temperature) to minimize side-product formation and enhance the selectivity of the reaction. mdpi.com The stoichiometry of the reactants, particularly the molar ratio of the sulfating agent to 1-hydroxypyrene, must be optimized to drive the reaction to completion while avoiding excess reagent that could complicate the work-up procedure. Reaction time is another parameter that requires monitoring to ensure the starting material is fully consumed without allowing for product degradation.

The work-up and purification protocol is vital for isolating the target compound. A typical work-up for a sulfation reaction might involve quenching the reaction mixture, followed by extraction to separate the product from the reaction medium. mdpi.com Given the polar nature of the sulfate group, purification strategies must be chosen accordingly. Column chromatography on silica gel is a common method for purifying pyrene derivatives and can be adapted for this compound. nih.govbeilstein-journals.org Recrystallization of the resulting salt can also be an effective final step to achieve high purity.

Finally, the scale of the synthesis can be adjusted based on research needs. The described methods are generally applicable from milligram to multigram scales, with appropriate adjustments to equipment and reaction conditions. acs.org For any scale, maintaining a controlled environment, often under an inert atmosphere (e.g., nitrogen or argon), is recommended to prevent degradation of reactants and intermediates. nih.gov

| Consideration | Key Aspects | Rationale | Reference |

|---|---|---|---|

| Sulfating Agent | Choice between strong (e.g., chlorosulfuric acid) and mild (e.g., SO₃·pyridine) reagents. | Mild reagents enhance selectivity for O-sulfation and minimize ring sulfonation, leading to higher purity and easier purification. | bhu.ac.inmdpi.com |

| Reaction Conditions | Control of temperature, stoichiometry, and reaction time. | Low temperatures improve selectivity; optimized stoichiometry and time maximize yield and minimize by-products. | mdpi.com |

| Work-up & Purification | Quenching, extraction, chromatography, and/or recrystallization. | Essential for isolating the pure compound from unreacted starting materials, reagents, and side products. | mdpi.comnih.govbeilstein-journals.org |

| Inert Atmosphere | Performing the reaction under nitrogen or argon. | Protects sensitive reagents and intermediates from atmospheric moisture and oxygen, preventing side reactions and degradation. | nih.gov |

Biological Formation Pathways of 1 Pyrenylsulfate

Microbial Biotransformation Mechanisms

The transformation of pyrene (B120774) in microbial systems is a key process in its environmental fate. While various microorganisms can degrade pyrene, the formation of 1-pyrenylsulfate is a specific detoxification pathway predominantly observed in the fungal kingdom.

Fungal Metabolic Pathways and Enzymology

Fungi, especially non-ligninolytic species, have developed sophisticated enzymatic systems to metabolize hydrophobic compounds like pyrene. The formation of this compound is a two-step process involving initial hydroxylation followed by a conjugation reaction.

The initial and rate-limiting step in the fungal metabolism of pyrene leading to this compound is the introduction of a hydroxyl group into the pyrene molecule. This reaction is catalyzed by the cytochrome P450 monooxygenase (CYP) system. semanticscholar.orgcapes.gov.brnih.gov These enzymes are a diverse superfamily of heme-containing proteins that play a crucial role in the oxidation of a wide range of xenobiotic compounds. mdpi.commdpi.com In this process, a single atom of molecular oxygen is incorporated into the pyrene ring to form an arene oxide, which then rearranges to the more stable phenol, 1-hydroxypyrene (B14473). The involvement of cytochrome P450 is a common mechanism for the initial transformation of PAHs in fungi, including species of Aspergillus and Crinipellis. semanticscholar.orgresearchgate.netresearchgate.net Studies have shown that the hydroxylation mediated by cytochrome P-450 monooxygenase is a key step in the metabolism of pyrene to pyrenylsulfate in marine-derived fungi such as Aspergillus sclerotiorum and Mucor racemosus. capes.gov.brnih.gov

Following the initial hydroxylation, the resulting 1-hydroxypyrene undergoes a phase II conjugation reaction. This step involves the enzyme sulfotransferase (SULT), which catalyzes the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 1-hydroxypyrene. acs.orgpjoes.com This sulfation reaction results in the formation of the water-soluble and more readily excretable metabolite, this compound. semanticscholar.orgresearchgate.netoup.com This detoxification pathway is a recognized mechanism in several fungal species, including Aspergillus terreus and Crinipellis stipitaria. semanticscholar.orgresearchgate.net The conjugation with sulfate (B86663) significantly increases the polarity of the pyrene metabolite, facilitating its removal from the cell. oup.com

The primary and essential metabolic intermediate in the pathway to this compound is 1-hydroxypyrene, also known as 1-pyrenol. Its presence is a definitive indicator of the initial oxidative attack on the pyrene molecule by cytochrome P450 monooxygenases. researchgate.net Fungal cultures of species like Crinipellis stipitaria and Aspergillus niger have been shown to produce 1-hydroxypyrene during the metabolism of pyrene. This intermediate is then subject to the subsequent sulfation reaction to form this compound. researchgate.net In some fungal strains, other hydroxylated and quinone derivatives of pyrene, such as 1,6-dihydroxypyrene, 1,8-dihydroxypyrene, 1,6-pyrenequinone, and 1,8-pyrenequinone, have also been identified as metabolites, indicating a complex network of metabolic pathways.

Several fungal strains have been identified and studied for their ability to transform pyrene into this compound and other metabolites. The table below summarizes the key findings for some of these strains.

| Fungal Strain | Key Metabolic Pathway/Enzymes | Identified Metabolites | Reference |

| Crinipellis stipitaria JK364 | Cytochrome P450 monooxygenase, Sulfotransferase | This compound, 1-Hydroxypyrene, trans-4,5-dihydro-4,5-dihydroxypyrene | researchgate.net |

| Crinipellis stipitaria JK375 | Cytochrome P450 monooxygenase | 1-Hydroxypyrene, 1,6-Pyrenequinone, 1,8-Pyrenequinone, 1,6-Dihydroxypyrene, 1,8-Dihydroxypyrene | |

| Aspergillus terreus | Cytochrome P450 monooxygenase, Sulfotransferase | This compound | semanticscholar.orgresearchgate.netoup.com |

| Aspergillus sclerotiorum CBMAI 849 | Cytochrome P450 monooxygenase, Sulfotransferase | Pyrenylsulfate | capes.gov.brnih.gov |

| Rhizoctonia zeae SOL3 | Not explicitly stated to produce this compound, but degrades pyrene. | Metabolites on a different degradation pathway. | |

| Aspergillus niger | Cytochrome P450 monooxygenase, Sulfotransferase | This compound, 1-Hydroxypyrene, 1-Methoxypyrene, Pyrenequinones, Dihydroxypyrenes | semanticscholar.org |

Characterization of Metabolic Intermediates (e.g., 1-hydroxypyrene)

Bacterial Metabolic Pathways and Enzymology

Current scientific literature extensively documents the bacterial degradation of pyrene. However, these pathways predominantly differ from the fungal route that leads to this compound. The primary mechanism of bacterial pyrene metabolism involves dioxygenase enzymes that catalyze the addition of two hydroxyl groups to the pyrene ring, typically at the 4,5-positions, to form cis-4,5-pyrene-dihydrodiol. researchgate.net This is followed by ring cleavage and further degradation, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net While sulfotransferase activity has been identified in bacteria, there is currently no direct evidence to suggest that bacteria metabolize pyrene to this compound. The formation of this compound appears to be a metabolic capability specific to fungi and other eukaryotes.

Enzyme Systems and Their Catalytic Specificity in PAH Degradation

The biological degradation of PAHs like pyrene is a complex process involving a cascade of enzymatic reactions. mdpi.com In aerobic conditions, the initial attack on the pyrene molecule is typically catalyzed by oxygenase enzymes. mdpi.com Hydroxylation and oxidation are the primary mechanisms driving the enzymatic transformation of PAHs. mdpi.com

Bacterial degradation pathways often commence with the action of dioxygenases, which are multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. mdpi.comresearchgate.net This is followed by rearomatization to a diol intermediate via a dehydrogenation reaction. mdpi.com Subsequently, ring-cleavage dioxygenases act on this diol, breaking the aromatic ring through either an ortho- or meta-cleavage pathway. mdpi.com Other key enzymes in these bacterial cascades include dihydrodiol dehydrogenase, epoxide hydrolase, alcohol dehydrogenase, and decarboxylase. mdpi.com

In contrast, fungal systems can utilize both intracellular and extracellular enzymes. Some fungi employ extracellular enzymes such as laccases, dioxygenases, and peroxidases to carry out the initial degradation steps. mdpi.com

Table 1: Key Enzyme Systems in Pyrene Degradation

| Enzyme Class | Specific Enzyme Example | Role in Pyrene Degradation | Organism Type |

| Oxygenases | Dioxygenase | Catalyzes the initial hydroxylation of the pyrene ring to form a cis-dihydrodiol. mdpi.com | Bacteria |

| Monooxygenase | Forms an epoxide intermediate which is converted to a trans-diol. pjoes.com | Bacteria, Fungi | |

| Dehydrogenases | Dihydrodiol Dehydrogenase | Rearomatizes the cis-dihydrodiol to a diol intermediate. mdpi.comnih.gov | Bacteria |

| Alcohol Dehydrogenase | Involved in the side-chain metabolism process following ring cleavage. mdpi.com | Bacteria | |

| Hydrolases | Epoxide Hydrolase | Converts epoxide intermediates (from monooxygenase activity) to trans-diols. mdpi.compjoes.com | Bacteria |

| Peroxidases | Lignin Peroxidase, Manganese Peroxidase | Extracellular enzymes that participate in the oxidation of PAHs. mdpi.com | Fungi |

| Oxidases | Laccase | An extracellular enzyme involved in the oxidation of a wide range of aromatic compounds. mdpi.com | Fungi |

Identified Bacterial Species and Their Contribution to Pyrene Metabolism (e.g., Mycobacterium sp.)

Numerous bacterial species have been identified with the ability to degrade pyrene, with species from the genus Mycobacterium being among the most extensively studied. pjoes.com These bacteria are noted for their capacity to mineralize high-molecular-weight PAHs. pjoes.com

Mycobacterium vanbaalenii PYR-1 was the first bacterial strain isolated that can completely mineralize pyrene. mdpi.comasm.org Its primary metabolic route begins with a dioxygenase attack at the C-4 and C-5 positions of pyrene to form cis-4,5-dihydroxy-4,5-dihydropyrene. asm.org This is followed by a series of enzymatic steps, including ring cleavage, that ultimately break down the compound into central intermediates like o-phthalate, which then enters the β-ketoadipate pathway. asm.org

Mycobacterium sp. strain KMS also degrades pyrene completely. nih.gov Its pathway involves the formation of key metabolites such as cis-4,5-pyrene-dihydrodiol, phenanthrene-4,5-dicarboxylic acid, and 4-phenanthroic acid. nih.gov Notably, this strain can further utilize and degrade pyrene-4,5-dione, a metabolite that accumulates as an end product in some other bacteria. nih.gov

Mycobacterium sp. strain AP1 can initiate its attack on pyrene through either monooxygenation or dioxygenation at the C-4 and C-5 positions. nih.gov The subsequent pathway involves ortho cleavage of the resulting diol to produce phenanthrene (B1679779) 4,5-dicarboxylic acid, which is then decarboxylated to phenanthrene 4-carboxylic acid. nih.gov

Other bacterial genera capable of pyrene metabolism include Pseudomonas, Rhodococcus, Bacillus, and Sphingomonas. mdpi.compjoes.com

Table 2: Bacterial Species and Their Role in Pyrene Metabolism

| Bacterial Species | Key Metabolic Action | Identified Metabolites |

| Mycobacterium vanbaalenii PYR-1 | Complete mineralization of pyrene via mono- and dioxygenase reactions. mdpi.comasm.org | cis-4,5-dihydroxy-4,5-dihydropyrene, o-phthalate. asm.org |

| Mycobacterium sp. KMS | Complete degradation of pyrene, including the breakdown of pyrene-4,5-dione. nih.gov | pyrene-4,5-dione, cis-4,5-pyrene-dihydrodiol, phenanthrene-4,5-dicarboxylic acid. nih.gov |

| Mycobacterium sp. AP1 | Initiates degradation via mono- or dioxygenation at C-4/C-5 positions. nih.gov | phenanthrene 4,5-dicarboxylic acid, phenanthrene 4-carboxylic acid. nih.gov |

| Pseudomonas stutzeri P16 | Capable of complete pyrene degradation. mdpi.com | Not specified in sources. |

| Bacillus cereus P21 | Capable of complete pyrene degradation. mdpi.com | Not specified in sources. |

Mammalian Metabolism Studies

In mammals, pyrene undergoes a series of biotransformation reactions, primarily in the liver, designed to increase its water solubility and facilitate its excretion from the body. tandfonline.com This process involves Phase I and Phase II metabolic reactions, with this compound being a product of Phase II metabolism.

Identification and Tissue Distribution in in vivo Systems (e.g., rodent models)

Studies using rodent models, specifically rats, have been instrumental in identifying this compound and characterizing the distribution of pyrene metabolites. nih.govnih.govresearchgate.net After oral administration of pyrene to rats, several metabolites were detected in urine, including pyrene-1-sulfate (PYOS) , pyrene-1-glucuronide (PYOG), pyrenediol-sulfate (PYdiol-S), pyrenediol-disulfate (PYdiol-diS), and the Phase I metabolite 1-hydroxypyrene (PYOH). nih.govresearchgate.net

The tissue distribution of these metabolites is not uniform. nih.gov In rats, the highest concentrations of the glucuronide conjugate (PYOG) were found in the small intestine (ileum, duodenum, jejunum), kidney, and liver. nih.gov The sulfate conjugate, PYOS, was also found in these tissues, with its highest concentrations in the ileum and liver. nih.gov The precursor metabolite, PYOH, was predominantly found in the large intestine and was the only metabolite detected in feces. nih.govnih.gov Other tissues, including the lungs, heart, spleen, and brain, contained lower levels of these conjugated metabolites. nih.gov

Table 3: Distribution of Pyrene Metabolites in Rat Tissues

| Tissue | Pyrene-1-glucuronide (PYOG) | Pyrene-1-sulfate (PYOS) | 1-Hydroxypyrene (PYOH) |

| Liver | High Concentration | High Concentration | Detected |

| Kidney | High Concentration | Detected | Detected |

| Lung | Detected | Detected | Detected |

| Small Intestine (Ileum) | Very High Concentration | Very High Concentration | Detected |

| Large Intestine (Cecum) | Detected | High Concentration | High Concentration |

| Feces | Not Detected | Not Detected | High Concentration |

| Urine | Detected | Detected | Detected |

| Heart | Detected | Detected | Not Detected |

| Brain | Detected | Not Detected | Not Detected |

| Data synthesized from research findings in rat models. nih.govnih.gov |

Phase II Conjugation Reactions and Their Contribution to Pyrene Biotransformation

Phase II metabolism is a critical detoxification step for PAHs. Following Phase I oxidation of pyrene by cytochrome P450 enzymes to produce 1-hydroxypyrene (PYOH), Phase II enzymes catalyze conjugation reactions. These reactions attach endogenous molecules to the metabolite, significantly increasing its water solubility and facilitating its elimination via urine or feces. oup.comresearchgate.net

The two primary Phase II conjugation reactions for pyrene metabolites are glucuronidation and sulfation. nih.gov

Glucuronidation: This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which transfer a glucuronic acid group to PYOH, forming pyrene-1-glucuronide (PYOG). acs.orgnih.gov In many mammalian species, including rats, this is the predominant pathway. nih.gov

Sulfation: This reaction involves the transfer of a sulfonate group to PYOH, a process catalyzed by sulfotransferase (SULT) enzymes, to produce pyrene-1-sulfate (PYOS) . oup.comnih.gov While often a secondary pathway to glucuronidation in some species, sulfation is a significant route of pyrene metabolism. nih.govtandfonline.com

The balance between these two pathways can vary significantly between species. nih.gov For instance, while glucuronide conjugates are dominant in the urine of species like cattle and horses, sulfate conjugates are the main metabolites found in the urine of cats and ferrets. tandfonline.com

Table 4: Phase II Conjugation of 1-Hydroxypyrene

| Reaction | Enzyme Family | Endogenous Substrate | Product |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Pyrene-1-glucuronide (PYOG) |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | This compound (PYOS) |

Analytical Methodologies for 1 Pyrenylsulfate Detection and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 1-pyrenylsulfate. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its chemical composition and the arrangement of its atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the initial identification of this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com The UV spectrum of this compound is characteristic of a molecule containing a pyrene (B120774) ring system, which consists of four fused aromatic rings. researchgate.net

In a study on the fungal metabolism of pyrene, the UV spectrum of an isolated metabolite was compared to that of pyrene, confirming the presence of the four-ring pyrene structure in the metabolite, which was identified as this compound. researchgate.net The absorption maxima (λmax) observed in the UV-Vis spectrum provide key information for its identification. researchgate.net The presence of specific absorption bands helps to confirm the pyrene core of the molecule. msu.edu

| Technique | Application for this compound | Key Findings |

| UV-Vis Spectroscopy | Initial identification and confirmation of the pyrene ring structure. | The UV spectrum of this compound is similar to that of pyrene, indicating the presence of the characteristic four-ring aromatic system. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. sigmaaldrich.combyjus.comebsco.com NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. wikipedia.orgwikipedia.org This allows for the precise determination of the molecule's structure, including the position of the sulfate (B86663) group on the pyrene ring. nih.gov

In the identification of this compound from fungal metabolism, NMR spectra were crucial for confirming the structure of the isolated compound. nih.gov The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra provide unambiguous evidence for the placement of the sulfate moiety at the C-1 position of the pyrene molecule.

| Technique | Application for this compound | Key Findings |

| NMR Spectroscopy | Definitive confirmation of the molecular structure, including the position of the sulfate group. | NMR data provides detailed information on the chemical environment of each atom, allowing for the unambiguous structural assignment of this compound. nih.gov |

Advanced Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating this compound from complex mixtures, such as environmental or biological samples. wikipedia.org When coupled with mass spectrometry, these methods provide a powerful combination of separation and highly sensitive detection.

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection (FD) and Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. ust.hk The separation is based on the compound's polarity and its interaction with the stationary and mobile phases of the chromatography system. ust.hkthermofisher.com

For the detection of this compound, two types of detectors are commonly used with HPLC:

Fluorescence Detection (FD): This method is highly sensitive and selective for fluorescent compounds like this compound. measurlabs.com The fluorescence detector excites the molecule at a specific wavelength and measures the emitted light at a longer wavelength. measurlabs.com This provides excellent sensitivity for detecting trace amounts of the compound.

Diode Array Detection (DAD): A DAD detector measures the absorbance of the compound across a range of UV-Vis wavelengths simultaneously. scioninstruments.commeasurlabs.com This provides a complete UV-Vis spectrum of the eluting compound, which can be used for identification purposes by comparing it to a reference spectrum. researchgate.netnih.gov

| Technique | Application for this compound | Key Findings |

| HPLC-FD/DAD | Separation and quantification of this compound in complex mixtures. | HPLC provides efficient separation, while FD offers high sensitivity and DAD provides spectral information for identification. researchgate.netust.hkmeasurlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.frscioninstruments.com While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique can be used to analyze its volatile derivatives or to profile related metabolites in a sample. measurlabs.com For instance, the precursor, 1-hydroxypyrene (B14473), can be derivatized to a more volatile form for GC-MS analysis. Pyrolysis-GC-MS is another approach where large molecules are broken down into smaller, volatile fragments for analysis. csic.es

The mass spectrometer component of GC-MS provides information on the mass-to-charge ratio of the ionized fragments, which aids in the identification of the compounds. innovatechlabs.com

| Technique | Application for this compound | Key Findings |

| GC-MS | Analysis of volatile derivatives of this compound or for broader metabolite profiling. | While not used for direct analysis of this compound, GC-MS is valuable for analyzing related, more volatile compounds in a sample mixture. measurlabs.comcsic.es |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the analysis of this compound. eag.comesogu.edu.trnebiolab.com This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. wikipedia.org

In LC-MS/MS, the this compound molecule is first separated by the LC column and then ionized. The resulting molecular ion is selected and fragmented, and the masses of the resulting fragment ions are measured. esogu.edu.tr This process provides a high degree of specificity, allowing for the confident identification and quantification of this compound even in highly complex matrices. For example, the loss of a fragment with a mass-to-charge ratio (m/z) of 80 is indicative of a sulfate group. researchgate.net

| Technique | Application for this compound | Key Findings |

| LC-MS/MS | Highly sensitive and specific detection and quantification of this compound in complex samples. | The technique provides structural information based on mass-to-charge ratios and fragmentation patterns, such as the characteristic loss of a sulfate group (m/z 80). researchgate.netesogu.edu.tr |

Strategies for Isolation and Purification from Complex Biological and Environmental Matrices

The accurate detection and characterization of this compound from intricate biological and environmental samples necessitate robust isolation and purification strategies. These methods are designed to remove interfering substances from the sample matrix, concentrate the analyte, and prepare it for subsequent analysis. libretexts.orgsigmaaldrich.com The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the required purity. Key methodologies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various forms of chromatography.

Initial Sample Treatment

Before specific extraction techniques are applied, initial treatment of the raw sample is often required.

Biological Matrices: Samples such as microbial cultures or tissues first undergo procedures to separate the analyte from cellular components. For instance, in studies involving fungal metabolism, this compound has been isolated from mycelial extracts, which requires separating the mycelia from the liquid culture medium. nih.gov This is typically followed by cell lysis to release intracellular metabolites. Centrifugation is a common step to remove cell debris and other particulate matter. For samples like plasma or urine, protein precipitation may be necessary to remove large endogenous molecules that can interfere with the analysis. researchgate.netslideshare.net

Environmental Matrices: Water samples may undergo pre-concentration steps, such as vacuum-assisted evaporation, especially when analyte concentrations are low. elgalabwater.com For soil or sediment samples, an initial solvent extraction is performed to transfer the analytes from the solid matrix into a liquid phase. In some cases, enzymatic digestion protocols can be used to break down complex organic matter, such as plant and animal residues, thereby reducing matrix interference without chemically altering the target analyte. alphachrom.hrnih.govnih.gov

Liquid-Liquid Extraction (LLE)

LLE is a fundamental purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgsyrris.com The process involves vigorous mixing of the sample with an extraction solvent, allowing the target analyte to partition from the sample matrix into the solvent in which it is more soluble. youtube.com

In the context of this compound, which is a metabolite of pyrene, LLE is a crucial step. After incubation of fungal cultures with pyrene, organic solvents are used to extract the metabolites from the culture broth and mycelium. researchgate.net The efficiency of the extraction depends on the choice of solvent and the pH of the aqueous phase, which can be adjusted to optimize the partitioning of the analyte. For example, adjusting the pH can suppress the ionization of acidic or basic compounds, making them more soluble in the organic phase. youtube.comlibretexts.org

Table 1: Principles and Applications of Liquid-Liquid Extraction (LLE)

| Feature | Description | Relevance to this compound Isolation |

|---|---|---|

| Principle | Partitioning of a solute between two immiscible liquid phases. wikipedia.org | Used to transfer this compound from an aqueous biological matrix (e.g., culture filtrate) into an organic solvent. nih.govresearchgate.net |

| Common Solvents | Dichloromethane, ethyl acetate, hexane, diethyl ether. youtube.com | The choice depends on the polarity of this compound and its precursor, 1-hydroxypyrene. |

| Key Steps | 1. Mix sample with an immiscible solvent. 2. Allow phases to separate. 3. Collect the solvent phase containing the analyte. libretexts.org | Essential for initial cleanup of crude extracts from fungal cultures or environmental samples. researchgate.net |

| Enhancement | pH adjustment to control the ionization state of the analyte. libretexts.org | Can be optimized to ensure the sulfate group does not prevent extraction into the organic phase, possibly through ion-pairing. |

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique used for sample clean-up, purification, and concentration. sigmaaldrich.comwikipedia.org It operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through (bind-elute mode) or the impurities are retained while the analyte passes through (removal mode). libretexts.org

For aromatic compounds like this compound, reversed-phase or phenyl-based SPE cartridges are particularly effective.

Reversed-Phase SPE: Uses a nonpolar stationary phase (e.g., C18-bonded silica) to retain hydrophobic compounds from a polar sample matrix.

Phenyl-Phase SPE: Employs a stationary phase with phenyl functional groups that can interact with aromatic analytes like this compound via π-π interactions, offering enhanced selectivity. phenomenex.com

The general procedure involves conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the analyte with a strong solvent. wikipedia.orgphenomenex.com SPE is widely applied to isolate analytes from diverse matrices including water, blood, and soil. wikipedia.orgnih.gov

Table 2: Solid-Phase Extraction (SPE) Strategies for Aromatic Analytes

| SPE Mode | Stationary Phase | Interaction Mechanism | Typical Application |

|---|---|---|---|

| Reversed-Phase | C18 or C8 bonded silica (B1680970) | Hydrophobic interactions | Isolation of nonpolar to moderately polar compounds from aqueous samples. libretexts.org |

| Normal-Phase | Polar materials (e.g., silica, alumina) | Polar interactions (H-bonding, dipole-dipole) | Isolation of polar compounds from nonpolar solvents. wikipedia.org |

| Ion-Exchange | Charged functional groups (anion or cation exchangers) | Electrostatic interactions | Isolation of charged analytes like sulfates from aqueous or organic solutions. polypeptide.com |

| Phenyl-Phase | Phenyl-bonded silica | π-π stacking interactions | Selective isolation of aromatic compounds from complex matrices. phenomenex.com |

Chromatographic Purification

Following initial extraction and clean-up, chromatographic methods are employed for high-resolution purification.

Column Chromatography: Often uses silica gel as the stationary phase for initial purification of organic extracts. nih.gov It separates compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): This is the method of choice for final purification, offering high resolution and purity. For pyrene derivatives, reversed-phase HPLC using a C18 column is highly effective. nih.gov The structure of this compound produced by the fungus Aspergillus terreus was determined following purification of extracts that were analyzed by an HPLC-MS technique. researchgate.net A two-step chromatographic procedure, for instance combining ion-exchange chromatography with reversed-phase chromatography, can achieve very high purity (e.g., >99.5%) by separating impurities with similar hydrophobicities. polypeptide.com

In a study on the fungal metabolism of pyrene, metabolites were isolated and subsequently identified based on techniques including mass spectrometry and nuclear magnetic resonance spectra after purification. nih.gov This highlights that the purification step is critical for obtaining a sample of sufficient quality for unambiguous structural identification.

Role and Significance of 1 Pyrenylsulfate in Environmental Biogeochemistry

Indicator of Polycyclic Aromatic Hydrocarbon (PAH) Biotransformation Activity

The detection of 1-pyrenylsulfate in environmental matrices is a direct indicator of ongoing biotransformation of its parent compound, pyrene (B120774). This transformation is primarily carried out by certain microorganisms, particularly fungi, which hydroxylate pyrene to 1-hydroxypyrene (B14473) and then conjugate it with sulfate (B86663) to form the more water-soluble this compound. acs.orgresearchgate.net This metabolic process is a crucial line of evidence for assessing the natural attenuation and engineered bioremediation of PAH-contaminated sites.

In contaminated terrestrial environments, the presence of this compound signals the active role of indigenous or introduced microbial populations in degrading pyrene. Fungi are particularly significant in this process. Studies have shown that various fungal species isolated from contaminated soils can metabolize pyrene, leading to the formation of this compound. nih.govscialert.net

For instance, the plant-inhabiting basidiomycete Crinipellis stipitaria was found to metabolize 40% of supplied [¹⁴C]pyrene within seven days, producing this compound as a key metabolite. acs.org Similarly, Aspergillus terreus, a fungus isolated from a PAH-polluted soil, was shown to convert pyrene into this compound through a mechanism involving cytochrome P-450 monooxygenase and subsequent sulfate conjugation. researchgate.netasm.org The detection of sulfate conjugates of dihydroxy compounds from pyrene in soil suggests a significant role for fungi in the biotransformation process. nih.gov Research has also identified several Penicillium species from contaminated gasworks sites that are capable of degrading pyrene, highlighting the utility of this compound as a biomarker for their specific metabolic activity. nih.gov

Table 1: Fungal Species Identified in the Biotransformation of Pyrene to this compound in Soil

| Fungal Species | Study Context | Key Finding | Reference |

|---|---|---|---|

| Crinipellis stipitaria | Laboratory culture | Metabolized pyrene to this compound and trans-4,5-dihydro-4,5-dihydroxypyrene. | acs.org |

| Aspergillus terreus | Isolated from PAH-polluted soil | Oxidized pyrene to this compound via cytochrome P450 and sulfate conjugation. | researchgate.netasm.org |

| Penicillium terrestre | Isolated from former gasworks soil | Capable of using pyrene as a sole carbon source, with degradation linked to the formation of polar metabolites. | nih.gov |

| Penicillium janthinellum | Isolated from former gasworks soil | Degraded pyrene, producing metabolites indicative of fungal transformation pathways. | nih.gov |

The monitoring of such metabolites is crucial because it provides direct evidence of biodegradation, as opposed to the mere disappearance of the parent compound, which could also occur through abiotic processes like leaching or volatilization. mdpi.comscispace.com

In aquatic and marine ecosystems, where PAHs from oil spills and industrial effluent pose a significant threat, assessing the effectiveness of bioremediation is critical. researchgate.net The detection of this compound can serve as a valuable tool for this purpose. While its precursor, 1-hydroxypyrene, has been established as a biomarker for PAH exposure in marine organisms like the polychaete Nereis diversicolor, the presence of the sulfate conjugate specifically points to fungal metabolic activity. au.dknih.gov

Studies have identified marine-derived fungi, such as Marasmiellus sp., that can efficiently degrade pyrene. researchgate.net These fungi employ metabolic pathways similar to their terrestrial counterparts, often involving cytochrome P450 systems that lead to hydroxylated and subsequently conjugated products. researchgate.net Therefore, monitoring for this compound in water columns, sediments, and marine biota can provide a direct measure of the efficacy of mycoremediation (fungi-based remediation) strategies. Its presence confirms that the target pollutant is not just being moved or diluted but is entering a biological degradation pathway. researchgate.net

Monitoring Microbial Degradation Processes in Contaminated Soils and Sediments

Contribution to the Detoxification and Environmental Remediation of PAHs

The biotransformation of pyrene to this compound is a significant detoxification step. PAHs like pyrene are hydrophobic and can persist in sediments and bioaccumulate in organisms. mdpi.com The initial enzymatic attack by fungi, often via cytochrome P-450 monooxygenases, introduces a hydroxyl group to the pyrene structure, forming 1-hydroxypyrene. researchgate.netscialert.net This is followed by a Phase II conjugation reaction, where a sulfate group is attached. scialert.net

This sulfation has two primary benefits for detoxification and remediation:

Increased Water Solubility: The addition of the highly polar sulfate group dramatically increases the water solubility of the molecule compared to the parent pyrene. This change can facilitate the excretion of the compound from organisms and potentially increase its availability to other microorganisms for further degradation. scialert.netscispace.com

Reduced Toxicity: The conversion of PAHs to polar, conjugated metabolites is a common detoxification pathway in many organisms. scispace.com By modifying the structure of pyrene, the sulfation process can reduce its inherent toxicity and mutagenic potential, transforming it into a less harmful substance. acs.org The formation of this compound by fungi is considered a key detoxification mechanism that can mobilize PAHs for more complete degradation by the wider soil microbial community. scialert.net

Ecological Fate and Persistence of Sulfate Conjugates in Environmental Matrices

The ultimate ecological fate of this compound is determined by its chemical properties and the environmental conditions it encounters. As a sulfate conjugate, its behavior differs significantly from its parent PAH.

The increased polarity and water solubility of this compound reduce its tendency to adsorb to soil organic matter and clay particles. dcu.ienih.gov This suggests that this compound is more mobile in soil and aquatic systems than pyrene and less likely to be sequestered long-term in sediments. ecetoc.org Research on similar PAH metabolites has shown that sulfate-conjugated forms have much lower sorption to soil than would be estimated for non-polar compounds, leading to higher mobility. dcu.ie

Advanced Research Perspectives and Future Directions

Elucidation of Novel Enzymatic Systems and Uncharacterized Metabolic Pathways

The metabolism of pyrene (B120774), a common PAH, proceeds through initial oxidation to 1-hydroxypyrene (B14473), which is then conjugated to form excretable metabolites, including 1-pyrenylsulfate. longdom.org While this general pathway is known, research continues to uncover novel enzymatic players and variations in metabolic routes across different organisms.

Fungi, in particular, have been identified as possessing unique metabolic capabilities for PAHs. Studies have shown that the white-rot fungus Crinipellis stipitaria metabolizes pyrene into this compound as its main transformation product, a process that also yields pyrene trans-4,5-dihydrodiol. asm.org These have been identified as novel metabolites in the fungal metabolism of pyrene. asm.org The enzymatic machinery responsible involves cytochrome P450 monooxygenases, which hydroxylate the pyrene, followed by conjugation reactions. asm.org The discovery of such pathways in fungi and other microorganisms highlights a vast, underexplored reservoir of enzymatic systems capable of processing xenobiotics.

Future research is directed towards "enzyme promiscuity," where enzymes involved in primary metabolism exhibit secondary, or "underground," activities. embopress.orgd-nb.info These promiscuous activities can be the starting point for the evolution of novel metabolic pathways for compounds like pyrene. embopress.orgd-nb.info Investigating this "underground metabolism" could reveal uncharacterized pathways for the formation and further processing of this compound, potentially identifying enzymes that could be harnessed for bioremediation technologies. d-nb.info The search for novel enzymes and enzymatic activities is crucial for creating a more complete map of cellular metabolic processes. nih.gov

Mechanistic Studies of Sulfate (B86663) Conjugate Stability and Reactivity in Biological and Environmental Systems

The stability and reactivity of sulfate conjugates like this compound are critical determinants of their fate and biological activity. In biological systems, the addition of a sulfate group generally increases water solubility and facilitates excretion, representing a detoxification step. However, the stability of this conjugate is not absolute. The primary concern regarding the stability of such compounds in biological environments is their potential to undergo reactions like hydrolysis or oxidation, which could alter their biological impact. longdom.org

The reactivity of the thiol group in cysteine-containing molecules offers a parallel for understanding potential interactions, as both involve sulfur chemistry. nih.gov Thiol groups are known to be reactive towards electrophiles and oxidants. nih.gov While the sulfate group in this compound is more stable, its interaction with the highly reactive and complex environment of a living cell means that its potential to participate in or be altered by cellular redox processes cannot be entirely dismissed. nih.govnih.gov

In environmental systems, the fate of this compound is less understood. Once excreted into wastewater or soil, its stability will be influenced by factors such as pH, temperature, and microbial activity. The sulfate conjugate could potentially be hydrolyzed back to 1-hydroxypyrene by environmental sulfatases, enzymes that cleave sulfate esters. This would reverse the detoxification process, releasing the more lipophilic and potentially more toxic precursor back into the environment. Future research must focus on the kinetics and mechanisms of these degradation and transformation processes to fully assess the environmental footprint of this metabolite.

Development of this compound as a Biomarker for Environmental Exposure and Bioremediation Efficacy

The measurement of PAH metabolites in biological samples is a well-established method for assessing human exposure to these pollutants. The primary metabolite of pyrene, 1-hydroxypyrene, is a widely used biomarker for exposure to PAH mixtures. longdom.org Since 1-hydroxypyrene is further metabolized into conjugates like this compound for excretion, the quantification of this compound in urine offers a direct and specific measure of pyrene uptake and metabolic processing. Developing and refining analytical methods for this compound could enhance the accuracy of exposure assessments.

Beyond exposure monitoring, this compound has significant potential as a biomarker for the efficacy of bioremediation efforts. nih.govresearchgate.net Bioremediation aims to use microorganisms to break down pollutants like PAHs in contaminated soil and water. mdpi.com The success of this process depends on the ability of microbes to metabolize the target contaminants. By monitoring the concentration of this compound and other metabolites in a remediated environment, scientists can directly assess the metabolic activity of the degrading microorganisms. An increase in the concentration of such metabolites would indicate that the bioremediation process is active and that the PAHs are being transformed into less harmful, water-soluble compounds. researchgate.net This approach provides a more functional measure of success than simply measuring the disappearance of the parent PAH, which could be due to sequestration rather than degradation.

Future work in this area involves developing robust, field-deployable analytical tools for the rapid detection of this compound. Such tools would allow for real-time monitoring of bioremediation projects, enabling optimization of conditions to enhance microbial degradation of PAHs. researchgate.net

Computational and Theoretical Chemistry Approaches to Molecular Structure and Reactivity

Computational chemistry provides powerful tools for investigating molecules at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the molecular and electronic structure of this compound. mdpi.commdpi.com These calculations determine the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity. By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and bond orders, researchers can predict the most likely sites for chemical reactions, such as nucleophilic or electrophilic attack. mdpi.com

Furthermore, quantum chemistry can simulate various spectroscopic properties, including UV-visible, infrared, and NMR spectra. asm.org This information is invaluable for interpreting experimental data and confirming the identity of metabolites isolated from biological or environmental samples. Predicting these properties for this compound and its potential transformation products can aid in their detection and quantification in complex mixtures.

Table 1: Potential Applications of Quantum Chemical Calculations for this compound

| Computational Method | Application for this compound | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometry | Predicts bond lengths, bond angles, and overall 3D structure. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-visible spectrum | Predicts absorption wavelengths, aiding in experimental identification. |

| Natural Bond Orbital (NBO) Analysis | Analysis of electronic structure and bonding | Determines charge distribution, hybridization, and key stabilizing interactions. mdpi.com |

| Frequency Calculations | Simulation of Infrared (IR) spectrum | Predicts vibrational frequencies corresponding to specific functional groups. |

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net This method is particularly well-suited for exploring the dynamic interactions between a substrate like this compound and a biological macromolecule, such as an enzyme, or its behavior in a complex environmental matrix. nih.govmdpi.com

In the context of enzyme-substrate interactions, MD simulations can model how this compound (or its precursor, 1-hydroxypyrene) binds to the active site of a metabolizing enzyme, such as a sulfotransferase or a cytochrome P450. mdpi.com These simulations can reveal the specific amino acid residues involved in binding, the conformational changes that occur in both the enzyme and the substrate upon complex formation, and the energetic favorability of the binding process. nih.govjpionline.org This information is crucial for understanding the mechanisms of enzymatic activity and specificity.

MD simulations can also be used to model the interactions of this compound with components of an environmental system, such as soil organic matter or dissolved organic carbon in water. These simulations can help predict the partitioning behavior, mobility, and bioavailability of the compound in the environment, providing a molecular-level understanding of the factors that control its fate and transport. mdpi.com

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | System Studied | Potential Insights |

|---|---|---|

| Protein-Ligand Docking & MD | 1-Hydroxypyrene with Sulfotransferase | Identification of binding pose, key interacting residues, and binding free energy. nih.gov |

| Solvated System MD | This compound in water | Analysis of hydration shell structure and solubility characteristics. |

| Interfacial System MD | This compound with a lipid bilayer | Prediction of membrane permeability and potential for cellular uptake. |

| Complex Matrix MD | This compound with soil organic matter models | Elucidation of adsorption/desorption mechanisms and environmental mobility. |

Q & A

Q. What ethical guidelines apply to this compound research involving biological systems?

- Methodological Answer : Obtain institutional review board (IRB) approval for studies involving human-derived cells or animal models. Disclose conflicts of interest (e.g., funding from chemical manufacturers) and adhere to ARRIVE guidelines for reporting in vivo experiments. Include negative controls to validate specificity in bioimaging applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。